molecular formula C8H15NO B12938568 (3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole

(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B12938568
M. Wt: 141.21 g/mol
InChI Key: CSLIDOLMRRXRSF-OCAPTIKFSA-N
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Description

(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole is a complex organic compound belonging to the class of furopyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole typically involves the condensation of specific precursors under controlled conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its fused ring system and functional groups make it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(3aR,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole

InChI

InChI=1S/C8H15NO/c1-7-3-9-4-8(7,2)6-10-5-7/h9H,3-6H2,1-2H3/t7-,8+

InChI Key

CSLIDOLMRRXRSF-OCAPTIKFSA-N

Isomeric SMILES

C[C@]12CNC[C@]1(COC2)C

Canonical SMILES

CC12CNCC1(COC2)C

Origin of Product

United States

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